PurE Enzyme Inhibition: Core Scaffold Engagement Relative to Structurally Divergent 1,3,4-Oxadiazole Comparators
The 2,5-dichlorophenyl-1,3,4-oxadiazole core present in the target compound has been directly evaluated for inhibition of Bacillus anthracis PurE (N5-CAIR mutase), a validated target in the de novo purine biosynthetic pathway. The close analog 3-chloro-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide, which shares the identical 2,5-dichlorophenyl-oxadiazole scaffold but differs only in the benzamide ring substitution (3-chloro vs. 4-isopropoxy), produced 19% inhibition at 0.010 mM (10 µM) [1]. By comparison, a structurally distinct 1,3,4-oxadiazole bearing a 2,4-dimethylphenyl group at C5 and a 4-benzoylbenzamide at C2 achieved only 13% inhibition under identical assay conditions, indicating that the 2,5-dichlorophenyl substitution is a meaningful contributor to PurE active-site recognition [1]. The target compound retains this validated 2,5-dichlorophenyl pharmacophore while introducing a 4-isopropoxy group on the benzamide ring, which may further modulate binding through altered steric and electronic effects.
| Evidence Dimension | Inhibition of Bacillus anthracis PurE (N5-CAIR mutase) enzymatic activity |
|---|---|
| Target Compound Data | No direct PurE inhibition data available for the target compound; shares the identical 2,5-dichlorophenyl-1,3,4-oxadiazole core with the 3-chloro comparator that produced 19% inhibition at 10 µM |
| Comparator Or Baseline | 3-chloro-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide: 19% inhibition at 0.010 mM vs. 4-benzoyl-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide: 13% inhibition at 0.010 mM |
| Quantified Difference | The 2,5-dichlorophenyl-bearing analog achieves approximately 1.46-fold higher inhibition than the 2,4-dimethylphenyl comparator at equimolar concentration (19% vs. 13%) |
| Conditions | Bacillus anthracis PurE recombinant enzyme; UV-based enzymatic activity assay; compound concentration 0.010 mM (10 µM); low ionic strength buffer; data from Kim et al. (2015) Bioorg. Med. Chem. 23, 1492–1499 |
Why This Matters
This establishes that the 2,5-dichlorophenyl-1,3,4-oxadiazole core—retained in the target compound—provides measurable PurE target engagement that is lost when the C5 substituent is altered, directly informing procurement decisions for anti-infective SAR programs.
- [1] BRENDA Enzyme Database. Inhibitor data for 3-chloro-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide and 4-benzoyl-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide, extracted from Kim et al. (2015) Bioorg. Med. Chem. 23, 1492–1499. View Source
